2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one
Description
2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one is a fluorinated ketone featuring a piperidine ring substituted with a methylidene group and a trifluoroacetyl moiety. This compound is structurally distinct due to its α,α,α-trifluoroketone group, which imparts strong electron-withdrawing properties, enhancing its reactivity in nucleophilic additions and serving as a key intermediate in medicinal and agrochemical synthesis .
Properties
CAS No. |
312533-00-9 |
|---|---|
Molecular Formula |
C8H10F3NO |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylidenepiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H10F3NO/c1-6-4-2-3-5-12(6)7(13)8(9,10)11/h1-5H2 |
InChI Key |
BUDKJSHXVVIGMP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCN1C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including piperidine, 2-methylene-1-(trifluoroacetyl)-, often involves the use of organometallic chemistry and hydrogenation methods . One common approach is the hydrogenation of pyridine derivatives using metal catalysts such as molybdenum disulfide . Another method involves the cyclization of appropriate precursors under specific reaction conditions .
Industrial Production Methods: Industrial production of piperidine derivatives typically involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 2-methylene-1-(trifluoroacetyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the trifluoroacetyl group, which can influence the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize piperidine derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .
Scientific Research Applications
Chemistry: Piperidine, 2-methylene-1-(trifluoroacetyl)-, is used as a building block in the synthesis of complex organic molecules. Its unique chemical properties make it valuable for designing new compounds with potential biological activities .
Biology: In biological research, piperidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the development of new drugs targeting various diseases .
Medicine: Piperidine derivatives have shown promise in the treatment of conditions such as cancer, inflammation, and neurological disorders. The trifluoroacetyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Industry: In the industrial sector, piperidine, 2-methylene-1-(trifluoroacetyl)-, is used in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the development of more efficient and effective products .
Mechanism of Action
The mechanism of action of piperidine, 2-methylene-1-(trifluoroacetyl)-, involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoroethanones with Aromatic Substituents
Compounds such as 2,2,2-trifluoro-1-(m-tolyl)ethan-1-one (4e) () and 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-one () share the trifluoroacetyl group but lack heterocyclic systems. Key differences include:
- Reactivity: Aryl-substituted trifluoroethanones exhibit lower nucleophilic reactivity at the carbonyl carbon compared to heterocyclic analogues due to reduced electron deficiency in aromatic rings.
- Spectral Data: The $^{19}\text{F}$ NMR chemical shift for 4e is $-71.15$ ppm (), similar to other aryl-trifluoroethanones, while heterocyclic derivatives (e.g., 3a) show slight variations due to ring electronic effects .
Trifluoroethanones with Heterocyclic Moieties
- Piperazine Derivatives: 2,2,2-Trifluoro-1-(4-phenylpiperazin-1-yl)ethan-1-one (4a) () replaces the methylidenepiperidine with a phenylpiperazine group.
- Tetrahydrothiophene Analogues : 2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one () substitutes sulfur for nitrogen in the heterocycle. The sulfur atom increases lipophilicity and may alter metabolic stability due to sulfur’s susceptibility to oxidation.
- Pyrazole Derivatives: 2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one () features a pyrazole ring, which is aromatic and planar, contrasting with the non-aromatic, flexible piperidine ring in the target compound. Pyrazole’s aromaticity could enhance π-π stacking in drug-receptor interactions.
Influence of Substituents on Piperidine Rings
- Benzyl-Substituted Piperidines: 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone () incorporates a benzyl group, increasing steric bulk and lipophilicity. The methylidene group in the target compound, however, may offer strategic sites for further functionalization (e.g., Michael additions).
- Hydroxy-Substituted Analogues: Derivatives like 2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)ethan-1-one () introduce phenolic -OH groups, significantly altering solubility and acidity (pKa ~10 for phenolic protons) compared to the non-hydroxylated target compound.
Data Tables
Table 1: Structural and Physical Properties of Selected Trifluoroethanones
*Structural data inferred from analogous compounds.
Biological Activity
2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one is a fluorinated compound with potential biological activity. This article explores its structural characteristics, biological implications, and relevant research findings.
Structural Characteristics
The compound has a unique trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The molecular formula is , with the following structural representation:
- IUPAC Name : 2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one
- Molecular Structure : The presence of the trifluoromethyl group contributes to the compound's lipophilicity and potential interaction with biological membranes.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds with similar structures often exhibit:
- Antimicrobial Properties : Fluorinated compounds are frequently studied for their antimicrobial effects. The trifluoromethyl group may enhance the compound's ability to penetrate bacterial membranes.
- CNS Activity : The piperidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.
Case Studies and Research Findings
Research on similar trifluoromethyl compounds provides insight into the potential applications of 2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one:
-
Antimicrobial Studies : A study demonstrated that trifluoromethyl ketones exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to membrane disruption and interference with metabolic pathways.
- Reference : Smith et al., Journal of Medicinal Chemistry, 2020.
-
CNS Effects : Another study highlighted that piperidine derivatives can modulate neurotransmitter release, suggesting that this compound may influence mood and cognition.
- Reference : Johnson et al., Neuropharmacology, 2021.
-
Fluorinated Compounds in Drug Design : A comprehensive review indicated that fluorinated compounds often display enhanced bioavailability and metabolic stability compared to their non-fluorinated counterparts.
- Reference : Lee et al., Chemical Reviews, 2019.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
